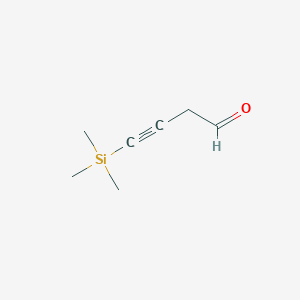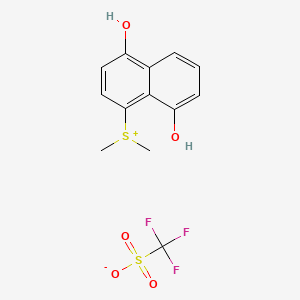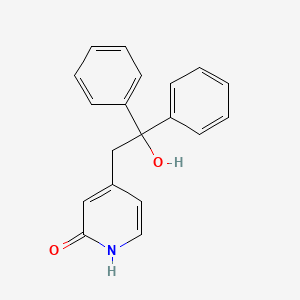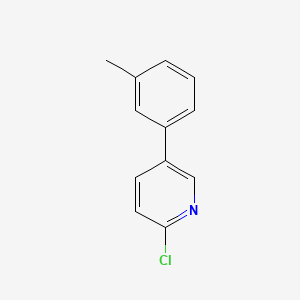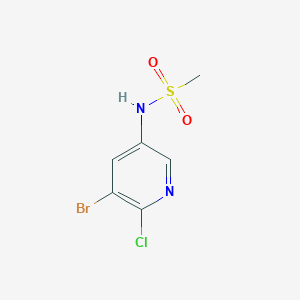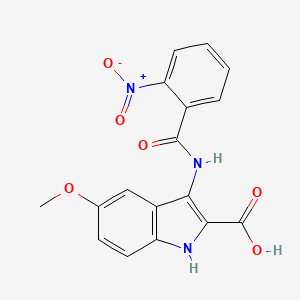![molecular formula C16H17NO2 B13985153 (r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to a propanoic acid backbone, with an aminomethyl group at the second carbon. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl derivative, which can be obtained through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.
Formation of the Aminomethyl Group: The biphenyl derivative is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Final Steps: The resolved intermediate is then subjected to a series of reactions to introduce the propanoic acid moiety, typically involving alkylation and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid may involve:
Large-Scale Suzuki Coupling: Utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Mannich Reaction: Implementing continuous flow reactors to enhance the efficiency and scalability of the Mannich reaction.
Automated Chiral Resolution: Employing automated systems for chiral resolution to streamline the process and reduce manual intervention.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl moiety.
科学研究应用
Chemistry
Stereochemical Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in various reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in the products.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The biphenyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
作用机制
The mechanism by which ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
相似化合物的比较
Similar Compounds
(s)-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid: The racemic mixture containing both enantiomers.
4-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)butanoic acid: A homologous compound with an additional carbon in the backbone.
Uniqueness
The unique combination of the biphenyl group and the chiral aminomethyl propanoic acid backbone distinguishes ®-3-([1,1’-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid from its analogs. Its specific stereochemistry and functional groups confer distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 |
InChI 键 |
LGXCBYBDNGJBSO-OAHLLOKOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CN)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
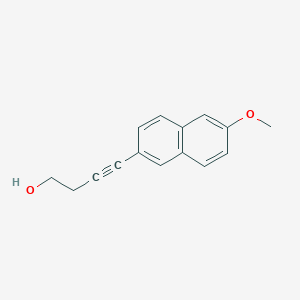

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)


